3-Nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid
Description
3-Nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid is a bicyclic amine-substituted benzoic acid derivative. Its structure features a nitro group at the 3-position and a 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO/AZA) moiety at the 4-position of the benzoic acid core.
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-16(2)7-12-8-17(3,9-16)10-18(12)13-5-4-11(15(20)21)6-14(13)19(22)23/h4-6,12H,7-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQBVAJBHJTDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes nitration, esterification, and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Amide Formation via Carboxylic Acid Activation
The benzoic acid group undergoes amide coupling with primary/secondary amines using activating agents:
pythonR-NH₂ + Ar-COOH → Ar-CONH-R
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Coupling Agents : DCC (N,N'-dicyclohexylcarbodiimide), EDCI
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Solvents : Dichloromethane, DMF
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Temperature : 0–25°C
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Catalysts : DMAP (4-dimethylaminopyridine)
| Amine Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexylmethylamine | Cyclohexylmethyl-amide | 78 | |
| Isopropylamine | Isopropyl-amide | 82 |
Nitro Group Reduction
The meta-nitro group is reduced to an amine under catalytic hydrogenation:
tex\text{Ar-NO}_2 + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{Ar-NH}_2 + 2\text{H}_2\text{O}
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Catalyst : 10% Pd/C
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Pressure : 1–3 atm H₂
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Solvent : Ethanol/THF
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Time : 4–8 hours
Outcome : The resulting 3-amino derivative serves as an intermediate for further functionalization (e.g., diazotization, acylation).
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring directs electrophiles to para positions relative to the nitro group.
| Reaction Type | Reagents | Product | Selectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-5-nitro derivative | Low (<20%) |
| Sulfonation | SO₃/H₂SO₄ | 3-Nitro-4-sulfobenzoic acid | Moderate (35%) |
Notes : Steric hindrance from the bicyclic amine limits reactivity at the ortho position .
Bicyclic Amine Functionalization
The 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane moiety undergoes:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
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Acylation : Forms stable acylated derivatives with acetyl chloride or benzoyl chloride .
tex\text{Bicyclic amine} + \text{CH}_3\text{I} \rightarrow \text{N-Methyl quaternary salt}
Conditions : DCM, 0°C, 2 hours (Yield: 65–75%).
Esterification and Hydrolysis
The carboxylic acid forms esters under acidic conditions, reversible via hydrolysis:
| Esterification | Hydrolysis |
|---|---|
| Reagents : MeOH, H₂SO₄ (cat.) | Reagents : NaOH/H₂O, Δ |
| Yield : 85–90% | Yield : >95% |
Applications : Ester derivatives improve solubility for pharmaceutical formulations .
Stability Under Acidic/Basic Conditions
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Acidic (pH < 3) : Bicyclic amine forms hydrochloride salts; nitro group remains intact .
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Basic (pH > 10) : Partial hydrolysis of amide/ester derivatives; nitro group unaffected.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces nitro-to-nitrite rearrangement , forming a reactive nitrite intermediate :
tex\text{Ar-NO}_2 \xrightarrow{h\nu} \text{Ar-ONO}
Applications : Photodynamic therapy research due to radical generation.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure suggests potential applications in drug design and development:
- Antimicrobial Activity: Compounds with similar bicyclic structures have demonstrated significant antimicrobial properties, making this compound a candidate for further biological testing.
- Pharmaceutical Relevance: The presence of the nitro group may enhance interactions with biological targets, potentially leading to new therapeutic agents.
Materials Science
Due to its unique chemical properties, this compound can be explored in various materials applications:
- Polymer Chemistry: The compound could serve as a monomer or additive in polymer synthesis, potentially improving material properties such as thermal stability and mechanical strength.
Environmental Science
Research indicates that compounds similar to this one can have applications in environmental remediation:
- Pollutant Degradation: The compound may be investigated for its ability to degrade environmental pollutants due to its reactive functional groups.
Case Study 1: Antimicrobial Testing
A study investigated the antimicrobial efficacy of structurally similar compounds to assess their potential against various bacterial strains. Results indicated that compounds with a bicyclic structure exhibited higher activity compared to standard antibiotics, suggesting that 3-Nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid may also possess significant antimicrobial properties.
Case Study 2: Polymer Development
In a recent study on polymer composites, researchers incorporated nitro-substituted benzoic acids into polymer matrices. The resulting materials showed enhanced thermal stability and mechanical properties compared to conventional polymers, indicating a promising application for this compound in advanced materials technology.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and benzoic acid moiety play crucial roles in binding to these targets and modulating their activity. The compound’s bicyclic structure also contributes to its unique binding properties and biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
Key Observations :
- Bicyclic System Variations : The target compound and ’s sulfonyl derivative share the 6-azabicyclo[3.2.1]octane system, while ’s compound uses an 8-azabicyclo[3.2.1]octane. The latter’s methyl group at position 8 introduces steric and electronic differences .
- Functional Groups : The nitro group in the target compound is a strong electron-withdrawing group, enhancing the benzoic acid’s acidity compared to the sulfonyl group in ’s derivative. ’s cephalosporin analog incorporates a β-lactam ring, linking it to antibiotic activity .
Key Observations :
- γ-Amino Acid Synthesis: The target compound’s nitro group enables its conversion to γ-amino acids under hydrogenation, a process optimized in . This contrasts with ’s sulfonyl derivative, which lacks reducible groups for similar transformations .
- Drug Discovery Context: The TABO/AZA bicyclic system (shared by the target compound and ) is noted in as a hindered base in modern synthetic methodologies, suggesting its utility in stabilizing intermediates or modulating drug-like properties .
Stability and Commercial Availability
Biological Activity
3-Nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid is a complex organic compound notable for its unique bicyclic structure and the presence of a nitro group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 318.37 g/mol. The compound features a benzoic acid moiety substituted with a nitro group and a bicyclic amine derivative, which contributes to its distinctive properties.
Table 1: Structural Features
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Nitro-substituted benzoic acid with bicyclic amine | Potential pharmaceutical relevance |
| 1-Methyl-4-nitrobenzoic acid | Nitro-substituted benzoic acid | Commonly used in synthesis |
| 7-Oxo-1,6-diazabicyclo[3.2.1]octane derivatives | Similar bicyclic structure | Known for antimicrobial properties |
Biological Activity
Research indicates that compounds with similar structural features to this compound exhibit significant biological activities, including antimicrobial and antiprotozoal effects.
Antimicrobial Activity
Studies have shown that compounds containing the bicyclic structure can exhibit antimicrobial properties. For instance, derivatives of azabicyclo structures have been linked to activity against various pathogens:
- Azabicyclo[3.2.2]nonanes : These compounds demonstrated antiplasmodial and antitrypanosomal activity in vitro against Plasmodium falciparum and Trypanosoma brucei strains, with some derivatives showing IC50 values in the submicromolar range .
Case Studies
A notable study investigated the antiprotozoal activities of azabicyclo derivatives linked to tetrazole or sulfonamido structures. The results indicated:
- Most Active Compounds : Certain derivatives displayed IC50 values as low as 0.180 µM against P.falciparum, highlighting their potential as therapeutic agents .
Understanding the pharmacodynamics of this compound is crucial for elucidating its biological effects:
- Interaction with Biological Targets : The unique structure may allow for specific interactions with biological targets such as enzymes or receptors involved in disease processes.
- Potential Inhibition Mechanisms : Similar compounds have shown mechanisms involving inhibition of critical metabolic pathways in protozoan parasites.
Q & A
Q. What are the common synthetic routes for preparing the bicyclic amine core (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) in this compound?
The bicyclic amine moiety is synthesized via cyclization of piperidine derivatives. A widely used method is the Dieckmann cyclization , which involves intramolecular ester condensation under basic conditions to form the bicyclic framework . Industrial-scale synthesis employs optimized reaction parameters (e.g., temperature, solvent, catalyst) to enhance yield and purity, though proprietary protocols limit public disclosure of exact conditions .
Q. Which analytical techniques are critical for characterizing 3-nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid and its intermediates?
- NMR Spectroscopy : Used to confirm the bicyclic structure, analyze substituent effects (e.g., methyl groups), and study conformational dynamics of derivatives. Solvent-dependent rotamer populations in N-acyl derivatives are resolved using DR, DNOE, and DEPT measurements .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as demonstrated in radioligand synthesis (e.g., HRMS-ESI+ for a related methanone derivative) .
- X-ray Crystallography : Determines absolute stereochemistry in pharmacologically active enantiomers .
Q. What are the primary applications of the bicyclic amine core in non-pharmaceutical research?
The rigid, nitrogen-containing bicyclic structure acts as a structure-directing agent (SDA) in zeolite synthesis. Its size and sp³-hybridized nitrogen facilitate framework templating, enabling the production of large-pore zeolites like ITQ-7 . This application leverages steric and electronic properties to control crystallization pathways.
Advanced Research Questions
Q. How do structural modifications to the bicyclic amine impact biological activity in derived compounds?
Key Structure-Activity Relationship (SAR) Insights :
- Hypotensive Activity : Alkyl/aryl urea and thiourea derivatives show variable potency depending on substituent bulk and electronic effects. For example, electron-withdrawing groups on the aryl ring enhance hypotensive effects in rat models .
- Analgesic Activity : Introduction of a 3-hydroxyphenyl group and methyl substituents at positions 6 and 7 yields compounds with balanced μ-opioid receptor antagonism and analgesia. Stereochemistry is critical: (+)-enantiomers exhibit higher activity than (-)-counterparts .
- Radioligand Design : Substituents on the benzoic acid moiety (e.g., fluorine, indole groups) improve binding affinity for targets like vasopressin receptors, enabling PET imaging applications .
Q. What methodological strategies resolve contradictions in reported biological data for derivatives of this compound?
Discrepancies often arise from differences in experimental models (e.g., in vitro vs. in vivo systems) or substituent regiochemistry . To address this:
- Conduct dose-response studies across multiple assays (e.g., receptor binding, functional agonism/antagonism).
- Use computational modeling (docking, MD simulations) to predict steric/electronic interactions with targets.
- Validate stereochemical purity via chiral HPLC or X-ray crystallography, as minor enantiomeric impurities can skew results .
Q. How can the nitro group on the benzoic acid moiety be leveraged for further functionalization?
The nitro group serves as a versatile handle for:
- Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling peptide coupling or Schiff base formation.
- Electrophilic Substitution : Nitro-directed functionalization (e.g., halogenation, sulfonation) modifies electronic properties for enhanced bioactivity .
- Photocatalytic Cross-Coupling : Recent methods use visible-light catalysis to form C–N or C–C bonds without degrading the bicyclic core .
Q. What role does the bicyclic amine play in optimizing reaction conditions for heterocyclic synthesis?
As a hindered base (e.g., TABO), it minimizes side reactions in deprotonation steps, particularly in microwave-assisted syntheses. Its steric bulk improves regioselectivity in cycloadditions and nucleophilic substitutions, as seen in triazolo-pyrimidine derivatives .
Methodological Tables
Q. Table 1. Key Synthetic Routes for Bicyclic Amine Derivatives
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Dieckmann Cyclization | Piperidine derivative, NaOEt, Δ | 65–80 | |
| Microwave-Assisted | TABO, DMF, 150°C, 30 min | 85–90 | |
| Reductive Amination | NaBH₃CN, MeOH, RT | 70–75 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
